(S)-1-Aminoindane-d3 is a deuterated derivative of 1-aminoindane, characterized by a bicyclic structure consisting of a benzene ring fused with a cyclopentane ring. The compound features an amino group attached to the first carbon of the indane structure, with one hydrogen atom replaced by a deuterium atom, denoted by the "-d3" suffix. This specific stereoisomer is significant in various scientific applications, particularly in drug discovery and development, where it aids in understanding molecular behavior through isotope labeling studies and nuclear magnetic resonance spectroscopy.
The synthesis of (S)-1-Aminoindane-d3 is primarily achieved through chemical methods rather than natural sources. It has been synthesized using various techniques that involve the manipulation of indane derivatives and their functional groups . The compound does not occur naturally, indicating its importance in synthetic organic chemistry.
(S)-1-Aminoindane-d3 belongs to the class of aminoindanes, which are compounds featuring an amino group on an indane framework. It is classified as a chiral compound due to the presence of a chiral center at the carbon atom bonded to the amino group. Its deuterated form makes it particularly useful in analytical chemistry and pharmacology.
The synthesis of (S)-1-Aminoindane-d3 can be approached through several methodologies, including:
The synthesis typically begins with (S)-1-Indanol-d3, where the hydroxyl group at the first carbon is converted into an amino group via amination reactions. The reactions are often performed under specific temperature and pressure conditions to optimize yields and minimize by-products .
The molecular formula for (S)-1-Aminoindane-d3 is . The structure includes:
The compound's molecular weight is approximately 155.24 g/mol. The presence of deuterium enhances its stability and alters its physical properties compared to non-deuterated analogs, making it valuable for specific analytical techniques.
(S)-1-Aminoindane-d3 can participate in various chemical reactions typical for amines, including:
The reactivity of (S)-1-Aminoindane-d3 is influenced by its stereochemistry and the presence of deuterium. For example, reactions involving hydrogen transfer may exhibit different kinetics compared to non-deuterated compounds due to the kinetic isotope effect.
In biological contexts, (S)-1-Aminoindane-d3 may interact with neurotransmitter systems due to its structural similarity to certain neurotransmitters. Its mechanism of action likely involves:
Research indicates that compounds similar to (S)-1-Aminoindane-d3 can modulate dopaminergic pathways, making them potential candidates for therapeutic applications in neurodegenerative diseases.
Relevant data suggest that (S)-1-Aminoindane-d3 possesses unique properties due to deuteration that may affect its behavior in chemical reactions and biological systems.
(S)-1-Aminoindane-d3 finds utility across various scientific fields:
(S)-1-Aminoindane-d3 features a chiral indane scaffold with a primary amine group at the C1 position and three deuterium atoms at strategic sites. Its core structure consists of a benzofused five-membered ring, where deuterium atoms specifically replace protium at the C2 and C3 positions of the indane system. The molecular formula is C₉H₈D₃N (molecular weight: 136.212 g/mol), reflecting the incorporation of three deuterium atoms [2] [3].
The stereocenter at C1 adopts an (S)-configuration, confirmed by optical activity measurements ([α]²⁰/D +16.5°, c = 1.5 in methanol) [9]. This absolute configuration critically influences its molecular recognition by biological targets, as evidenced by studies on non-deuterated (S)-1-aminoindane derivatives used in dopaminergic agents like rasagiline [6] [7].
Table 1: Molecular Attributes of (S)-1-Aminoindane-d3
Property | Value |
---|---|
IUPAC Name | (1S)-1,2,2-trideuterio-3H-inden-1-amine |
CAS Registry Number | 1795787-04-0 |
Molecular Formula | C₉H₈D₃N |
Molecular Weight | 136.212 g/mol |
Optical Rotation ([α]²⁰/D) | +16.5° (c = 1.5, methanol) |
Refractive Index (n²⁰/D) | 1.562 |
Deuterium labeling at the aliphatic positions adjacent to the chiral center (C2 and C3) leverages the kinetic isotope effect (KIE) to modulate metabolic stability. Deuterium-carbon bonds exhibit enhanced bond strength (up to 10-fold) compared to protium-carbon bonds, potentially delaying oxidative metabolism by cytochrome P450 enzymes [4]. This design strategy aims to prolong the half-life of pharmaceutical agents while minimizing structural alterations that could affect receptor binding.
In pharmacokinetic research, deuterated analogs like (S)-1-aminoindane-d3 serve as internal standards in mass spectrometry due to their near-identical chromatographic behavior to non-deuterated counterparts. This enables precise quantification of aminoindane derivatives in biological matrices, critical for studying absorption, distribution, and metabolism of dopaminergic compounds [4] [6]. The deuterium atoms also facilitate NMR-based metabolic tracking, providing insights into metabolic pathways without compromising stereochemical integrity [7].
The deuterated and non-deuterated aminoindanes exhibit distinct physicochemical and biochemical profiles:
Table 2: Structural and Functional Comparison of Aminoindane Derivatives
Compound | Key Structural Features | Primary Pharmacological Role |
---|---|---|
(S)-1-Aminoindane-d3 | C1-amine; (S)-config; C2/C3-d₃ | Metabolic tracer / Chiral probe |
(S)-1-Aminoindane | C1-amine; (S)-config | MAO-B inhibitor precursor (rasagiline) |
2-Aminoindane | C2-amine | Serotonin receptor modulation |
5-MeO-2-AI (MEAI) | C2-amine; 5-methoxy | Selective serotonin releasing agent |
IUPAC Name:(1S)-1,2,2-Trideuterio-2,3-dihydro-1H-inden-1-amineRationale: The parent structure is indane (2,3-dihydro-1H-indene), with deuterium atoms specified at positions 2 and 3 (three atoms total). The stereodescriptor "(1S)" denotes the absolute configuration at C1 [2] [9].
Regulatory Status:
Table 3: Regulatory Classification Across Jurisdictions
Region | Status | Legal Basis |
---|---|---|
Global | Research chemical | Supplier COA declarations |
Hungary | Analog of controlled psychoactive substance | Decree 78/2022 (BM) |
United States | Non-scheduled (GHS labeling required) | 21 CFR §1300–1321 |
Canada | Restricted for human consumption | Health Canada warning (2018) |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2